(3S,4S)-4-Fluoropiperidin-3-ol is a fluorinated piperidine derivative with the molecular formula and a molecular weight of 119.14 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications in drug development. The compound features a hydroxyl group at the 3-position and a fluorine atom at the 4-position of the piperidine ring, which influences its chemical reactivity and biological activity.
(3S,4S)-4-Fluoropiperidin-3-ol is classified as an organic compound within the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. It can be sourced from various chemical suppliers specializing in research chemicals, such as BenchChem, which provides detailed specifications about its purity and applications. The compound is often used as an intermediate in synthesizing other fluorinated compounds, making it valuable in both academic and industrial research settings.
The synthesis of (3S,4S)-4-Fluoropiperidin-3-ol typically involves the fluorination of piperidinol derivatives. Common methods include:
In industrial contexts, large-scale synthesis may utilize optimized fluorination processes to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often implemented post-synthesis to isolate the desired product effectively.
The molecular structure of (3S,4S)-4-Fluoropiperidin-3-ol can be represented by its InChI key: CJAXOFJRWIZALN-WHFBIAKZSA-N. The structural formula indicates that it contains five carbon atoms, one nitrogen atom, one oxygen atom, and one fluorine atom. The stereochemistry is crucial for its biological activity, with specific configurations influencing its interactions with biological targets.
(3S,4S)-4-Fluoropiperidin-3-ol can undergo several types of chemical reactions:
The oxidation reactions typically lead to fluoro-ketones or fluoro-aldehydes, while reduction may produce fluoro-alcohols or fluoro-alkanes. Substitution reactions can yield fluoro-ethers or fluoro-amines.
The mechanism of action for (3S,4S)-4-Fluoropiperidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors in biological systems. The presence of the fluorine atom enhances binding affinity and selectivity due to its electronegativity, while the hydroxyl group facilitates hydrogen bonding interactions. This dual functionality contributes to the compound's potential therapeutic effects .
(3S,4S)-4-Fluoropiperidin-3-ol is typically presented as a colorless liquid or solid depending on its purity and crystallization state. Its melting point and boiling point can vary based on purity and environmental conditions.
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions or with strong oxidizing agents. Its solubility in water is influenced by the hydroxyl group, making it more soluble compared to non-hydroxylated piperidine derivatives.
(3S,4S)-4-Fluoropiperidin-3-ol has several scientific applications:
The stereoselective synthesis of (3S,4S)-4-fluoropiperidin-3-ol demands precise chiral control due to its two adjacent stereocenters. Diastereomeric salt crystallization remains a cornerstone technique, where racemic mixtures react with enantiopure acids (e.g., (S)-mandelic acid) to form insoluble diastereomeric salts. These salts are separated mechanically, and the target enantiomer is liberated via basification. This method leverages divergent solubility profiles, though success depends critically on selecting optimal resolving agents and solvent systems [7] [8].
Enzymatic resolution offers a complementary approach. Lipases or esterases selectively acylate one enantiomer of a precursor (e.g., 3,4-epoxypiperidine), enabling kinetic separation. For instance, Candida antarctica lipase B achieves >90% enantiomeric excess (ee) for the (3S,4S) configuration in certain substrates. This method is highly sustainable but requires tailored enzyme-substrate compatibility [8].
Table 1: Chiral Resolution Techniques for (3S,4S)-4-Fluoropiperidin-3-ol Precursors
Method | Resolving Agent/Catalyst | Key Advantage | Limitation |
---|---|---|---|
Salt Crystallization | (S)-Mandelic acid | High enantiopurity (>99% ee) | Low yield (~35-40%) |
Enzymatic Resolution | Candida antarctica lipase B | Mild conditions, green chemistry | Substrate-specific efficiency |
Chiral Chromatography | Cellulose-based CSPs | Scalable, high-throughput separation | High solvent consumption |
Modern chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve gram-scale quantities of advanced intermediates. This technique is indispensable for analytical validation and small-scale purification but faces cost barriers for industrial-scale synthesis [8].
Electrophilic fluorination employs reagents like Selectfluor® or NFSI to directly install fluorine at C4 with stereoretention. A breakthrough involves palladium-catalyzed C(sp³)–H fluorination directed by bidentate auxiliaries (e.g., 8-aminoquinoline). This method achieves β-selective fluorination of piperidinyl carboxamides with 95% diastereoselectivity and tolerates diverse functional groups. The mechanism involves Pd(II/IV) cycles, where C–H activation forms a palladacycle intermediate, followed by oxidative fluorination [3] [6].
Table 2: Fluorination Methods for 4-Fluoropiperidine Synthesis
Method | Reagent/Catalyst | Diastereoselectivity | Reaction Conditions |
---|---|---|---|
Pd-Catalyzed C–H Activation | Pd(OAc)₂/Selectfluor | 90-95% de | 80°C, 24h, AcOH solvent |
Asymmetric Electrophilic | (DHQD)₂PHAL/NFSI | 85% ee | -78°C, anhydrous CH₂Cl₂ |
SN₂ Displacement | KF/18-crown-6 | Inversion only | 100°C, DMF |
Nucleophilic fluorination via Sₙ2 displacement of activated precursors (e.g., mesylates or bromides) uses KF or CsF. While operationally simple, this approach struggles with regioselectivity in unsymmetrical substrates and often requires protecting-group strategies to prevent side reactions. The MacMillan catalyst (a modified cinchona alkaloid) enables enantioselective fluorination of cyclic enol carbamates, yielding 4-fluoropiperidin-3-ones with up to 98% ee. This ketone intermediate is subsequently reduced to the alcohol [4] [8].
Installing the C3-hydroxyl group adjacent to fluorine presents profound regioselectivity challenges due to electronic deactivation by fluorine and steric bias. Two dominant strategies exist:
Regioselectivity conflicts emerge when unprotected nitrogen or fluorine participate in directing effects. For example, Lewis acids (e.g., MgBr₂) coordinate to both C3=O and C4-F, eroding stereocontrol. Solutions include:
A convergent route to (3S,4S)-4-fluoropiperidin-3-ol leverages palladium-catalyzed [4 + 2] annulation between fluorinated allylic carbonates and electron-deficient imines. This method constructs the piperidine ring with embedded stereocenters in a single step. Key mechanistic features:
Optimization focuses on ligand engineering. Bulky phosphines (e.g., t-BuXPhos) suppress β-hydride elimination, while chiral bisphosphines (e.g., (R)-BINAP) enforce enantioselectivity (up to 88% ee). Limitations include substrate scope restrictions—electron-rich imines exhibit diminished reactivity.
Table 3: Building Blocks for [4 + 2] Annulation
Allylic Carbonate | Imine Type | Ligand | Yield (%) | dr (syn:anti) |
---|---|---|---|---|
1-Fluoro-2-propenyl methyl carbonate | N-Boc imine | t-BuXPhos | 75 | 22:1 |
3,3-Difluoroallyl ethyl carbonate | N-Ts imine | (R)-BINAP | 68 | 18:1 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8